molecular formula C20H22N2O2 B5648178 2-[(2,3-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

2-[(2,3-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B5648178
M. Wt: 322.4 g/mol
InChI Key: ZGMYNPITAQPAIY-UHFFFAOYSA-N
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Description

2-[(2,3-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves the reaction of D-tryptophan methyl ester hydrochloride with 3,5-dimethoxybenzaldehyde in methanol. The mixture is refluxed for several hours until the reaction is complete, as indicated by thin-layer chromatography (TLC). The solvent is then evaporated to yield the crude product, which is purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-[(2,3-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,3-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to various receptors and enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
  • Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
  • 3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid

Uniqueness

2-[(2,3-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a dimethoxyphenyl group with a tetrahydropyridoindole scaffold makes it a valuable compound for various scientific investigations and potential therapeutic applications .

Properties

IUPAC Name

2-[(2,3-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-23-19-9-5-6-14(20(19)24-2)12-22-11-10-16-15-7-3-4-8-17(15)21-18(16)13-22/h3-9,21H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMYNPITAQPAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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